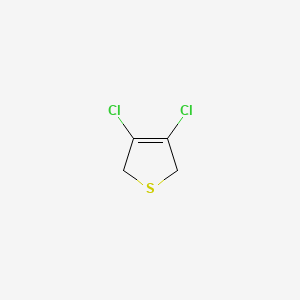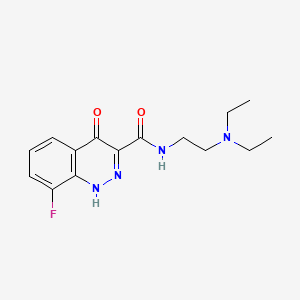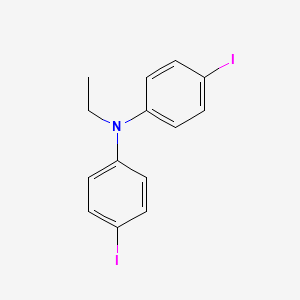
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is an organic compound with the molecular formula C14H13I2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and 4-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline typically involves the reaction of 4-iodoaniline with ethyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing organic molecules and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding to proteins and other biomolecules. The ethyl and phenyl groups can also affect the compound’s hydrophobicity and overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: A simpler analogue with only one iodine atom and no ethyl group.
N,N-Diethyl-4-iodoaniline: Similar structure but with two ethyl groups on the nitrogen.
4-Iodo-N,N-dimethylaniline: Contains two methyl groups instead of ethyl groups.
Uniqueness
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is unique due to the presence of two iodine atoms and the combination of ethyl and phenyl groups on the nitrogen. This unique structure imparts distinct chemical properties and reactivity compared to its analogues.
Properties
CAS No. |
400786-08-5 |
|---|---|
Molecular Formula |
C14H13I2N |
Molecular Weight |
449.07 g/mol |
IUPAC Name |
N-ethyl-4-iodo-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C14H13I2N/c1-2-17(13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
InChI Key |
PGOCILZPFHZSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)I)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
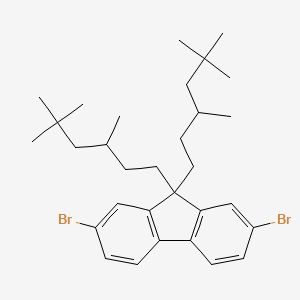
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
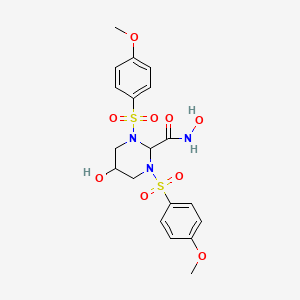
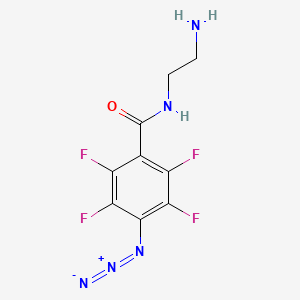

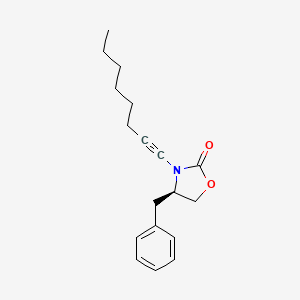
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
